molecular formula C13H10Cl2N2OPt B12893977 (3,4-Diaminophenyl)-phenylmethanone,platinum(2+),dichloride CAS No. 72596-00-0

(3,4-Diaminophenyl)-phenylmethanone,platinum(2+),dichloride

Cat. No.: B12893977
CAS No.: 72596-00-0
M. Wt: 476.2 g/mol
InChI Key: RJJBTBALPORLPR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Diaminophenyl)-phenylmethanone,platinum(2+),dichloride is a useful research compound. Its molecular formula is C13H10Cl2N2OPt and its molecular weight is 476.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3,4-Diaminophenyl)-phenylmethanone, platinum(2+), dichloride is a platinum-based compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of platinum(II) complexes typically involves the reaction of platinum salts with ligands that can stabilize the metal center. The specific compound is synthesized through a process that combines (3,4-diaminophenyl)phenylmethanone with platinum dichloride. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Platinum-based drugs predominantly exert their effects by interacting with DNA. The proposed mechanisms of action for (3,4-Diaminophenyl)-phenylmethanone, platinum(2+), dichloride include:

  • DNA Binding : Platinum complexes form covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This action triggers cellular apoptosis in cancer cells .
  • Mitochondrial Targeting : Some studies suggest that platinum compounds can localize within mitochondria, disrupting mitochondrial function and leading to increased oxidative stress and apoptosis .
  • Protein Interactions : The compound may also interact with various proteins involved in cell signaling pathways, further contributing to its anticancer effects .

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of (3,4-Diaminophenyl)-phenylmethanone, platinum(2+), dichloride. In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown effectiveness against MDA-MB-231 (triple-negative breast cancer) and other tumor cell lines.
  • Comparative Efficacy : In certain assays, the activity of this compound was found to be comparable or superior to traditional platinum-based drugs like cisplatin .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of several platinum(II) complexes on human cancer cell lines. The results indicated that (3,4-Diaminophenyl)-phenylmethanone, platinum(2+), dichloride had a higher uptake and greater cytotoxicity compared to cisplatin in resistant cell lines .
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound does not activate caspase-3 as cisplatin does, suggesting a distinct apoptotic pathway which could be beneficial for overcoming resistance seen with traditional therapies .

Summary of Biological Activities

Activity Observation Reference
CytotoxicitySignificant against MDA-MB-231
DNA BindingForms covalent bonds leading to cross-linking
Mitochondrial DysfunctionInduces oxidative stress
Protein InteractionAlters signaling pathways

Properties

CAS No.

72596-00-0

Molecular Formula

C13H10Cl2N2OPt

Molecular Weight

476.2 g/mol

IUPAC Name

(2-azanidyl-4-benzoylphenyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C13H11N2O.2ClH.Pt/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;;;/h1-8,15H,(H2,14,16);2*1H;/q-1;;;+4/p-3

InChI Key

RJJBTBALPORLPR-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.